molecular formula C17H13N3O3 B4521821 N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycine

N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycine

Cat. No.: B4521821
M. Wt: 307.30 g/mol
InChI Key: WFNRZHWJYRSEND-UHFFFAOYSA-N
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Description

N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycine is a synthetic quinolin-4-one derivative of significant interest in medicinal chemistry and chemical biology research. This compound features a quinoline core, a privileged structure in drug discovery, which is functionalized with a pyridinyl moiety and a glycine-derived carboxamide group. The quinolin-4-one scaffold is recognized for its broad spectrum of biological activities, making it a valuable template for developing novel therapeutic agents . Researchers can leverage this compound as a key intermediate or pharmacophore in projects targeting hyperproliferative disorders. Quinolin-4-one analogues have demonstrated promising antiproliferative effects in various cancer cell lines, including melanoma, breast, and gastric cancers, often by inducing apoptosis and inhibiting angiogenesis . Furthermore, its structural similarity to known antibacterial quinolones suggests potential application in investigating new antimicrobial mechanisms, particularly given the scaffold's historical success in this area . The mechanism of action for such compounds often involves targeted interactions with enzymes or receptors, potentially disrupting essential cellular processes. The incorporation of a glycine residue is a strategic feature that may influence the compound's binding affinity and selectivity, as well as its physicochemical properties . This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-16(22)10-19-17(23)12-9-15(14-7-3-4-8-18-14)20-13-6-2-1-5-11(12)13/h1-9H,10H2,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNRZHWJYRSEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can interact with biological macromolecules, influencing various biochemical pathways . The quinoline and pyridine rings allow for π-π stacking interactions with nucleic acids, potentially leading to DNA intercalation and disruption of cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Molecular Formula Structural Features Key Differences from Target Compound Reference
N-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}glycine C₁₈H₁₃N₃O₃ Quinoline-pyridine core + glycine Reference compound
N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₄H₁₃F₃N₄O₂ Pyrimidine core + glycine + trifluoromethyl group Replaces quinoline with pyrimidine; lacks pyridine
N-[(6-Chloro-3-hydroxy-2-quinolinyl)carbonyl]glycine C₁₂H₉ClN₂O₄ Chlorinated quinoline + hydroxy group + glycine Lacks pyridine; introduces chloro and hydroxy
8-Methoxyquinoline-4-carboxamide C₁₁H₁₀N₂O₂ Quinoline + methoxy + carboxamide Replaces glycine with carboxamide; simpler sidechain
N-Benzyl-2-(pyridin-3-yl)piperidine-1-carbothioamide C₁₈H₂₀N₄S Piperidine + pyridine + benzyl-thioamide Entirely different core (piperidine vs. quinoline)

Table 2: Comparative Bioactivity Profiles

Compound Biological Activity Mechanism Insights Reference
This compound Chelation of metal ions (e.g., Fe³⁺, Cu²⁺) Glycine enables coordination; quinoline enhances binding
8-Methoxyquinoline-4-carboxamide Antimicrobial activity Methoxy group improves membrane permeability
N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Enzyme inhibition (kinases) Trifluoromethyl enhances lipophilicity
N-[(6-Chloro-3-hydroxy-2-quinolinyl)carbonyl]glycine Anticancer potential (apoptosis induction) Chloro-hydroxy groups modulate redox activity

Physicochemical Properties

  • Solubility: The pyridine and glycine groups in the target compound improve aqueous solubility compared to purely aromatic quinoline derivatives (e.g., 2-methylquinoline) .
  • Thermal Stability: The conjugated quinoline-pyridine system enhances thermal stability (decomposition >250°C), outperforming pyrimidine-based analogs .

Biological Activity

N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycine is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its interactions with molecular targets, synthesis, and potential therapeutic applications.

Structural Characteristics

The compound features a unique structure combining a quinoline moiety and a pyridine ring , linked through a carbonyl group to the amino acid glycine. This configuration enhances its chemical reactivity and biological activity, making it an interesting candidate for further research.

Property Details
Molecular Formula C17H13N3O3
Molecular Weight 307.3034 g/mol
CAS Number 220833-78-3
Functional Groups Quinoline, Pyridine, Carbonyl

This compound exhibits biological activity primarily through its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, modifying their activity through competitive or non-competitive inhibition.
  • DNA Intercalation : The structural components allow for potential intercalation with DNA, which could inhibit DNA replication and transcription.
  • Binding Affinity : Interaction studies using techniques such as surface plasmon resonance (SPR) and molecular docking simulations reveal how this compound binds to proteins or nucleic acids, crucial for understanding its therapeutic potential .

Biological Activity Studies

Research has demonstrated the compound's potential across various biological contexts:

Case Study: Enzyme Interaction

A study examining the interaction of this compound with protein kinases found that it exhibited notable inhibitory effects. The compound's IC50 values suggest strong binding affinity, indicating its potential as a therapeutic agent in diseases involving dysregulated kinase activity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound IC50 (nM) Target Activity Type
This compound50PI3Kδ KinaseInhibitor
Related Compound A100PI3Kα KinaseInhibitor
Related Compound B75mTOR KinaseInhibitor

Synthesis of this compound

The synthesis involves several steps:

  • Formation of the Quinoline Core : Utilizing methods like the Skraup synthesis.
  • Substitution Reactions : Introducing the pyridine and carbonyl groups through nucleophilic aromatic substitution.
  • Coupling with Glycine : The final step involves coupling the modified quinoline with glycine using reagents such as DCC .

Potential Therapeutic Applications

Given its biological activity, this compound has potential applications in treating various diseases, particularly those involving enzyme dysregulation or DNA replication issues. Its role as an enzyme inhibitor positions it as a candidate for further investigation in cancer therapy and other conditions related to cellular proliferation.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation of N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycine?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of glycine’s methylene protons, pyridyl/quinoline aromatic protons, and carbonyl groups. Multi-dimensional NMR (e.g., COSY, HSQC) resolves overlapping signals in complex aromatic systems .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, particularly for the glycine-quinoline linkage .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals and refine structures using programs like SHELXL. This method resolves bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) .

Advanced: How can researchers optimize the coupling reaction between quinoline-4-carboxylic acid derivatives and glycine?

Answer:

  • Coupling Reagents : Use carbodiimide-based reagents (e.g., EDCI) with HOBt or HOAt to minimize racemization. Monitor reaction progress via TLC or LC-MS .
  • Solvent and Temperature : Polar aprotic solvents (DMF, DCM) at 0–25°C improve solubility of intermediates. For sterically hindered substrates, microwave-assisted synthesis may enhance yields .
  • Post-Reaction Analysis : Purify via column chromatography (silica gel, gradient elution) and validate purity by HPLC (>95%) .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the carbonyl group. Lyophilize for long-term stability .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., coupling reactions). Avoid prolonged exposure to light, as quinoline derivatives may undergo photodegradation .

Advanced: How can structural analogs of this compound be designed to enhance solubility without compromising bioactivity?

Answer:

  • Rational Modifications :
    • Introduce polar substituents (e.g., –OH, –NH2_2) on the quinoline ring to improve aqueous solubility.
    • Replace the pyridyl group with a morpholine or piperazine moiety to modulate lipophilicity .
  • SAR Studies : Test analogs in vitro for target binding (e.g., enzyme assays) and correlate with logP values (measured via HPLC) .

Advanced: How should researchers resolve discrepancies between computational docking predictions and experimental binding data?

Answer:

  • Data Reconciliation :
    • Validate docking models using molecular dynamics (MD) simulations to account for protein flexibility.
    • Compare with experimental binding affinities (e.g., SPR, ITC) and adjust force fields in docking software .
  • Crystallographic Validation : Co-crystallize the compound with its target protein to identify unmodeled interactions (e.g., water-mediated H-bonds) .

Basic: What chromatographic techniques are suitable for purifying this compound?

Answer:

  • Normal-Phase Chromatography : Use silica gel with ethyl acetate/hexane gradients for intermediate purification .
  • Reverse-Phase HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for final purification. Monitor at 254 nm (quinoline absorbance) .

Advanced: What strategies mitigate racemization during glycine conjugation in peptide synthesis?

Answer:

  • Protecting Groups : Use Fmoc-protected glycine to prevent α-amine racemization. Deprotect with piperidine post-coupling .
  • Low-Temperature Coupling : Perform reactions at 4°C to slow racemization kinetics.
  • Chiral Analysis : Confirm enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy .

Advanced: How can researchers address low yields in the cyclization step of quinoline synthesis?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or transition-metal catalysts (Pd, Cu) to accelerate cyclization .
  • Microwave Assistance : Apply microwave irradiation (100–150°C, 30 min) to reduce reaction time and byproduct formation .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and optimize reaction termination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycine
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N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycine

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